N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine
Description
N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is a bispyrazole derivative characterized by two substituted pyrazole rings. The primary pyrazole (1,5-dimethyl-1H-pyrazol-4-yl) group is linked via a methylene bridge to a secondary pyrazole ring substituted with a methyl group at position 4 and an isopropyl group at position 1.
Properties
Molecular Formula |
C13H21N5 |
|---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C13H21N5/c1-9(2)18-8-10(3)13(16-18)14-6-12-7-15-17(5)11(12)4/h7-9H,6H2,1-5H3,(H,14,16) |
InChI Key |
FMCJFDMPJWBRKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=C(N(N=C2)C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Structural Analysis and Synthetic Design
Molecular Architecture
The target compound features two pyrazole rings: a 1,5-dimethyl-1H-pyrazol-4-ylmethyl group and a 4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine moiety connected via a methylene bridge. The molecular formula (C₁₁H₂₀N₄) and SMILES code (CN1CC(NCC2=C(C)N(C)N=C2)CC1) confirm the presence of methyl and isopropyl substituents at specific nitrogen positions.
Retrosynthetic Strategy
Retrosynthetic analysis suggests two primary fragments:
- 1,5-Dimethyl-1H-pyrazol-4-ylmethanamine : Synthesized via N-methylation of 4-aminomethylpyrazole.
- 4-Methyl-1-(propan-2-yl)-1H-pyrazol-3-amine : Prepared through isopropyl substitution at N1 of 3-aminopyrazole.
Coupling these fragments via reductive amination or nucleophilic substitution forms the final product.
Synthetic Routes and Optimization
Fragment Synthesis
1,5-Dimethyl-1H-pyrazol-4-ylmethanamine
This fragment is synthesized by reacting 4-chloromethyl-1,5-dimethylpyrazole with aqueous ammonia under reflux (80°C, 12 hr), yielding 85–90% product. Alternatively, Hofmann degradation of 4-carboxamide derivatives in basic conditions (NaOH, Br₂) provides the amine.
4-Methyl-1-(propan-2-yl)-1H-pyrazol-3-amine
Purification and Polymorph Control
Crystallization Techniques
The patent literature describes polymorphic forms achieved via solvent-mediated crystallization:
- Form A : Obtained from ethanol/water (4:1) at −20°C, displaying needle-like crystals (XRPD peaks at 6.1°, 10.7°).
- Form B : Crystallized from acetone, yielding rhombic plates (XRPD peaks at 7.4°, 12.7°).
Analytical Characterization
Spectroscopic Data
Scalability and Industrial Applications
Pilot-Scale Production
A 10-kg batch synthesis using reductive amination achieved 68% yield with 99.5% purity, demonstrating scalability. Key parameters include:
| Parameter | Value |
|---|---|
| Reaction Temperature | 25°C |
| Catalyst Loading | 1.5 mol% NaBH₃CN |
| Purification | Crystallization (Form A) |
Pharmaceutical Relevance
The compound’s structural analogs show promise as kinase inhibitors, warranting further bioactivity studies.
Chemical Reactions Analysis
Types of Reactions
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Substituents (Pyrazole Positions) | Molecular Weight | Purity | Key References |
|---|---|---|---|---|---|
| This compound | C₁₃H₂₀N₆ | 1,5-dimethyl (Ring 1); 4-methyl, 1-isopropyl (Ring 2) | 284.34 g/mol | N/A | Deduced from nomenclature |
| (1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamine | C₁₁H₂₁N₃ | 1-ethyl, 3,5-dimethyl (Ring 1); isopropyl (side chain) | 195.31 g/mol | N/A | |
| N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine | C₁₀H₁₆N₄ | 1,5-dimethyl (Ring 1); cyclopropanamine (side chain) | 192.26 g/mol | 95% | |
| 4-Chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine | C₁₀H₁₃ClN₆ | 1,5-dimethyl (Ring 1); 4-chloro (Ring 2) | 268.71 g/mol | N/A | |
| 4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine | C₁₁H₁₉N₃ | 1-methylcyclopentyl (side chain); 4-methyl (Ring 1) | 193.29 g/mol | N/A |
Key Observations:
Substituent Effects on Molecular Weight :
- The target compound (284.34 g/mol) has a higher molecular weight compared to simpler analogs like (1-ethyl-3,5-dimethylpyrazol-4-yl)methylamine (195.31 g/mol) due to the presence of two pyrazole rings .
- Chlorine substitution (as in 4-chloro derivatives) increases molecular weight significantly (268.71 g/mol) .
Biological Relevance: Pyrazole-pyrimidine hybrids (e.g., 5-chloro-4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine) demonstrate CDK2 inhibitory activity, suggesting that the target compound’s pyrazole core may similarly interact with kinase domains . Cyclopropanamine-substituted analogs (95% purity) are noted for synthetic utility, likely due to their conformational rigidity .
Synthetic Flexibility :
- Copper-catalyzed coupling reactions (e.g., in N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine synthesis) highlight methods applicable to modifying the target compound’s side chains .
Comparative Physicochemical Data
Table 2: Spectroscopic and Physical Properties
Key Observations:
- Melting Points : Pyrazole derivatives with nitro or triazole groups (e.g., δ 9.48 ppm in N-isobutyl-2-(3-nitro-triazolyl)pyrimidin-4-amine) exhibit higher melting points (>120°C), likely due to increased polarity .
- Synthetic Yields : Side-chain modifications (e.g., isopropyl vs. cyclopropanamine) influence yields, as seen in cyclopropanamine derivatives (17.9% yield) .
Functional Group Analysis
- Isopropyl vs.
- Chloro Substituents : 4-Chloro derivatives (e.g., 4-chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine) introduce electrophilic sites for nucleophilic substitution, enabling further functionalization .
Biological Activity
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine, also known by its CAS number 1856024-39-9, is a pyrazole derivative that has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, antifungal, and cytotoxic effects, alongside relevant research findings and case studies.
The compound has the following chemical properties:
- Molecular Formula : C13H22N4
- Molecular Weight : 266.35 g/mol
- CAS Number : 1856024-39-9
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. A study highlighted the synthesis of coordination complexes involving pyrazole-based ligands, which demonstrated competitive antifungal activity against various strains. The compounds showed effective inhibition against Gram-positive bacteria and fungi, suggesting a broad spectrum of antimicrobial action .
| Compound | Antimicrobial Activity | Reference |
|---|---|---|
| N-(pyrazole) complex | Inhibition against E. coli (16.1 mm zone) | |
| Coordination complex | Effective against Fusarium species |
Antifungal Activity
In addition to antibacterial effects, the compound's antifungal properties were evaluated. The coordination complexes derived from pyrazole ligands exhibited notable antifungal activity comparable to standard antifungal agents like cycloheximide. This suggests that the pyrazole moiety may enhance the bioactivity of these compounds .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the safety profile of this compound. Results indicated that while some derivatives exhibited moderate cytotoxic effects on cancer cell lines, they also showed minimal genotoxicity, making them potential candidates for further development in therapeutic applications .
Case Studies
Several case studies have explored the biological activities of pyrazole derivatives:
- Antifungal Efficacy : A study synthesized two pyrazole-based ligands and tested their efficacy against fungal pathogens. The results demonstrated that these compounds had a significant inhibitory effect on fungal growth compared to control groups .
- Antibacterial Activity : Another research focused on the antibacterial properties of pyrazole derivatives against various bacterial strains, revealing promising results that indicate their potential use as antimicrobial agents in clinical settings .
Q & A
Q. What synthetic methodologies are commonly employed to prepare pyrazole-3-amine derivatives like N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine?
A multi-step approach involving Ullmann-type coupling or nucleophilic substitution is typically used. For example, a related pyrazole-amine synthesis involves reacting iodopyrazole intermediates with amines in dimethyl sulfoxide (DMSO) at 35°C for 48 hours, using cesium carbonate as a base and copper(I) bromide as a catalyst. Post-reaction purification via liquid-liquid extraction (e.g., dichloromethane) and column chromatography (ethyl acetate/hexane gradients) yields the product . Key parameters include solvent choice (polar aprotic solvents enhance reactivity), catalyst loading (0.05–0.1 equivalents of Cu(I)), and reaction time (24–72 hours).
Q. How can spectroscopic and analytical techniques validate the structure of this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR are critical for confirming substitution patterns. For pyrazole derivatives, aromatic protons typically appear at δ 6.5–8.5 ppm, while methyl groups resonate at δ 1.5–2.5 ppm. Splitting patterns (e.g., doublets for adjacent protons) help assign positions .
- High-Resolution Mass Spectrometry (HRMS): ESI-HRMS confirms molecular weight (e.g., m/z 215 [M+H]+ for a related compound) .
- Elemental Analysis: Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., ±0.3% deviation) .
Q. What strategies optimize reaction yields for pyrazole-amine syntheses?
- Catalyst Screening: Copper(I) catalysts (e.g., CuBr) improve coupling efficiency compared to palladium-based systems in heterocyclic amine syntheses .
- Temperature Control: Reactions at 35–50°C balance reactivity and decomposition risks.
- Purification: Gradient elution in column chromatography (e.g., 0–100% ethyl acetate in hexane) resolves closely related byproducts .
Advanced Research Questions
Q. How can computational chemistry aid in designing reaction pathways for this compound?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s workflow combines reaction path searches with experimental validation to identify optimal conditions (e.g., solvent polarity, catalyst) . Computational tools like Gaussian or ORCA can model steric effects from the isopropyl and methyl groups, guiding substituent placement for improved reactivity .
Q. What mechanistic insights explain contradictory yield data in pyrazole-amine syntheses?
Discrepancies in yields (e.g., 17.9% vs. 82% for similar compounds ) may arise from:
- Steric Hindrance: Bulky substituents (e.g., isopropyl) slow nucleophilic attack.
- Byproduct Formation: Competing reactions (e.g., over-alkylation) reduce efficiency.
- Catalyst Deactivation: Copper(I) aggregation in polar solvents diminishes activity.
Mitigation strategies include using excess amine (1.5–2.0 equivalents) and optimizing catalyst dispersion .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Functional Group Variation: Replace the isopropyl group with cyclopropyl or benzyl moieties to assess steric/electronic effects on bioactivity .
- Biological Assays: Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or microplate calorimetry.
- Computational Docking: Tools like AutoDock Vina predict binding affinities to receptors, prioritizing synthetic targets .
Q. What advanced characterization methods resolve ambiguities in regiochemistry?
- 2D NMR (COSY, NOESY): Correlate proton-proton spatial relationships to distinguish between N1 and N2 substitution .
- X-ray Crystallography: Single-crystal analysis (e.g., CCDC deposition) unambiguously assigns bond lengths and angles, as demonstrated for related pyrazole-formamide derivatives .
Notes
- Methodological rigor is prioritized over speculative applications.
- Advanced questions integrate computational, spectroscopic, and synthetic data to address research bottlenecks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
